molecular formula C24H19NO2 B1188954 1-benzyl-4-hydroxy-3,6-diphenylpyridin-2(1H)-one

1-benzyl-4-hydroxy-3,6-diphenylpyridin-2(1H)-one

Cat. No.: B1188954
M. Wt: 353.4g/mol
InChI Key: ZIBXMMKNQQNTRI-UHFFFAOYSA-N
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Description

1-benzyl-4-hydroxy-3,6-diphenylpyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-hydroxy-3,6-diphenylpyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridinone core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of benzyl and phenyl groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-hydroxy-3,6-diphenylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-4-hydroxy-3,6-diphenylpyridin-2(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2(1H)-pyridinone: A simpler pyridinone derivative.

    1-benzyl-3,6-diphenyl-2(1H)-pyridinone: Lacks the hydroxyl group.

    1-benzyl-4-hydroxy-2(1H)-pyridinone: Lacks the phenyl groups.

Uniqueness

1-benzyl-4-hydroxy-3,6-diphenylpyridin-2(1H)-one is unique due to the presence of both benzyl and phenyl groups, as well as the hydroxyl group, which can contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H19NO2

Molecular Weight

353.4g/mol

IUPAC Name

1-benzyl-4-hydroxy-3,6-diphenylpyridin-2-one

InChI

InChI=1S/C24H19NO2/c26-22-16-21(19-12-6-2-7-13-19)25(17-18-10-4-1-5-11-18)24(27)23(22)20-14-8-3-9-15-20/h1-16,26H,17H2

InChI Key

ZIBXMMKNQQNTRI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=CC(=C(C2=O)C3=CC=CC=C3)O)C4=CC=CC=C4

Origin of Product

United States

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